Anisole, p-(1-ethylvinyl)-
Description
Research Context and Significance of Vinyl Anisole (B1667542) Derivatives in Organic Chemistry
Vinyl anisole derivatives are a class of compounds that hold considerable importance in organic chemistry. The vinyl group introduces a site of unsaturation, making these molecules susceptible to a variety of addition and polymerization reactions. ontosight.ai This reactivity is fundamental to their use as building blocks in the synthesis of more complex molecules and polymers. ontosight.ai The anisole moiety, with its electron-donating methoxy (B1213986) group, influences the reactivity of the aromatic ring, typically directing electrophilic substitution to the ortho and para positions. wikipedia.org This electronic effect also plays a crucial role in modulating the properties of the vinyl group. The synergy between the vinyl and anisole components makes these derivatives valuable intermediates in the synthesis of polymers with specific optical and electrical properties, as well as in the creation of complex molecules with potential biological activities. ontosight.ai
Scope and Objectives of Scholarly Investigations into Anisole, p-(1-ethylvinyl)-
Scholarly investigations into Anisole, p-(1-ethylvinyl)- primarily aim to characterize its chemical and physical properties, understand its reactivity, and explore its potential synthetic applications. A key objective is the detailed analysis of its spectroscopic data to confirm its structure. nih.gov Researchers also focus on developing efficient synthetic routes to this and related compounds. Furthermore, studies may explore its potential as a monomer in polymerization reactions or as a precursor for the synthesis of other functionalized aromatic compounds. The compound has also been identified as a bioactive component in the methanolic extract of Cuminum cyminum L. (cumin) seeds, suggesting potential for further investigation into its natural occurrence and biological activities. amazonaws.com
Historical Trajectories and Current Trends in Related Chemical Entities Research
Research on anisole and its derivatives has a long history, initially focusing on their synthesis and basic reactivity. flavorfrenzy.com The Williamson ether synthesis has been a foundational method for producing anisole itself. flavorfrenzy.com Over time, research has evolved to explore the nuanced effects of different substituents on the anisole ring.
Current research trends are driven by the demand for new materials and pharmaceuticals. ontosight.aiflavorfrenzy.com There is a growing interest in using anisole derivatives, including those with vinyl groups, in the development of advanced polymers and as key intermediates in the synthesis of complex organic molecules. ontosight.aichinesechemsoc.org Modern computational and spectroscopic techniques are being increasingly employed to predict and understand the conformational and electronic properties of these molecules, providing deeper insights into their reactivity and potential applications. unipa.itacs.org The electrochemical dearomatization of anisole derivatives to synthesize spiro compounds is another active area of research. chinesechemsoc.org
Chemical and Physical Properties
The chemical and physical properties of Anisole, p-(1-ethylvinyl)- are summarized in the table below, based on available data.
| Property | Value |
| Molecular Formula | C11H14O nih.gov |
| Molecular Weight | 162.23 g/mol nih.gov |
| IUPAC Name | 1-but-1-en-2-yl-4-methoxybenzene nih.gov |
| CAS Number | 21758-19-0 chemspider.com |
| Synonyms | 1-(1-Buten-2-yl)-4-methoxybenzene, Benzene (B151609), 1-methoxy-4-(1-methylenepropyl)- chemspider.com |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation of organic compounds. For Anisole, p-(1-ethylvinyl)-, the following spectral information has been reported:
Mass Spectrometry (GC-MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structural features. nih.gov
Infrared (IR) Spectroscopy: The vapor phase IR spectrum reveals the presence of specific functional groups within the molecule through their characteristic absorption frequencies. nih.gov
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum gives insight into the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
21758-19-0 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-but-1-en-2-yl-4-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-8H,2,4H2,1,3H3 |
InChI Key |
MICPMNHQZIPMPP-UHFFFAOYSA-N |
SMILES |
CCC(=C)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Anisole, P 1 Ethylvinyl
Catalytic Strategies for Anisole (B1667542), p-(1-ethylvinyl)- Synthesis
Catalytic methods are paramount in modern organic synthesis, providing efficient routes to complex molecules. For the synthesis of Anisole, p-(1-ethylvinyl)-, several catalytic strategies, primarily leveraging palladium and other transition metals, are of significant interest.
Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. For the synthesis of Anisole, p-(1-ethylvinyl)-, a plausible approach would be the reaction of p-bromoanisole or p-iodoanisole with 2-butene. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for optimizing the reaction yield and preventing side reactions.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Expected Product |
| p-Iodoanisole | 2-Butene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Anisole, p-(1-ethylvinyl)- |
| p-Bromoanisole | 2-Butene | PdCl₂(PPh₃)₂ | NaOAc | NMP | Anisole, p-(1-ethylvinyl)- |
Suzuki Coupling: The Suzuki reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. A potential Suzuki pathway to Anisole, p-(1-ethylvinyl)- could involve the reaction of a (1-ethylvinyl)boronic acid or its ester with p-bromoanisole. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Expected Product |
| p-Bromoanisole | (1-Ethylvinyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Anisole, p-(1-ethylvinyl)- |
| p-Iodoanisole | Potassium (1-ethylvinyl)trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | Anisole, p-(1-ethylvinyl)- |
Sonogashira Coupling Analogues: While the traditional Sonogashira coupling forms a C(sp²)-C(sp) bond, modifications can be envisioned for the synthesis of alkenes. A potential, albeit less direct, route could involve the Sonogashira coupling of p-iodoanisole with propyne (B1212725) to form p-methoxyphenylpropyne, followed by a selective hydrogenation of the triple bond to a double bond.
Olefination reactions provide a direct method for the formation of carbon-carbon double bonds from carbonyl compounds.
Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. To synthesize Anisole, p-(1-ethylvinyl)-, p-methoxyacetophenone can be reacted with an ethyl-substituted phosphonium ylide, generated from ethyltriphenylphosphonium bromide and a strong base like n-butyllithium.
| Carbonyl Compound | Wittig Reagent Precursor | Base | Solvent | Expected Product |
| p-Methoxyacetophenone | Ethyltriphenylphosphonium bromide | n-Butyllithium | THF | Anisole, p-(1-ethylvinyl)- |
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a variation of the Wittig reaction that uses a phosphonate (B1237965) carbanion. It often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. Reacting p-methoxyacetophenone with a phosphonate ester, such as diethyl ethylphosphonate, in the presence of a base like sodium hydride, would yield Anisole, p-(1-ethylvinyl)-.
| Carbonyl Compound | HWE Reagent | Base | Solvent | Expected Product |
| p-Methoxyacetophenone | Diethyl ethylphosphonate | NaH | THF | Anisole, p-(1-ethylvinyl)- |
Peterson Olefination: The Peterson olefination utilizes an α-silylcarbanion to react with a ketone or aldehyde, forming a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield the desired alkene. For the synthesis of Anisole, p-(1-ethylvinyl)-, p-methoxyacetophenone would be treated with an α-silylated ethyl carbanion. The stereochemical outcome can be controlled by the choice of workup conditions.
| Carbonyl Compound | Silyl Carbanion Precursor | Base | Elimination Condition | Expected Product |
| p-Methoxyacetophenone | (1-Trimethylsilyl)ethyl chloride | Mg | Acid (e.g., H₂SO₄) | Anisole, p-(1-ethylvinyl)- |
| p-Methoxyacetophenone | (1-Trimethylsilyl)ethyl chloride | n-BuLi | Base (e.g., KH) | Anisole, p-(1-ethylvinyl)- |
Palladium catalysis is also effective in vinylic substitution reactions. A potential route could involve the direct arylation of an enol ether or a similar vinyl species with a p-methoxyphenyl halide.
Dehydrogenation of a suitable precursor, such as p-ethyl-1-(4-methoxyphenyl)ethane, catalyzed by a palladium complex in the presence of a hydrogen acceptor, could also yield Anisole, p-(1-ethylvinyl)-.
A straightforward and classical approach to the synthesis of alkenes is the elimination of a leaving group from a suitable precursor. The dehydration of a tertiary alcohol is a common method. For the synthesis of Anisole, p-(1-ethylvinyl)-, the precursor alcohol, 2-(4-methoxyphenyl)butan-2-ol, can be synthesized via the Grignard reaction of p-methoxyacetophenone with ethylmagnesium bromide. Subsequent acid-catalyzed dehydration would lead to the formation of the target alkene.
| Precursor Compound | Reagent | Conditions | Expected Product |
| 2-(4-Methoxyphenyl)butan-2-ol | H₂SO₄ (conc.) | Heat | Anisole, p-(1-ethylvinyl)- |
| 2-(4-Methoxyphenyl)butan-2-ol | P₂O₅ | Heat | Anisole, p-(1-ethylvinyl)- |
Novel Synthetic Pathways and Green Chemistry Innovations
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of Anisole, p-(1-ethylvinyl)-, several green chemistry principles can be applied.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key aspect of green chemistry. Some palladium-catalyzed reactions have been successfully performed in aqueous media.
Atom Economy: Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they minimize the formation of byproducts. Olefination reactions like the Wittig and HWE reactions, while effective, suffer from poor atom economy due to the formation of triphenylphosphine (B44618) oxide or a phosphate (B84403) salt as a byproduct. Catalytic approaches are generally more atom-economical.
A potential green synthetic route could involve a one-pot reaction where the catalyst is recycled, or the use of a biocatalytic approach, although specific enzymes for this transformation may not yet be developed.
Optimization of Reaction Conditions and Isolation Techniques for Research Purity
Achieving high purity of Anisole, p-(1-ethylvinyl)- for research purposes requires careful optimization of reaction conditions and efficient isolation techniques.
Optimization of Reaction Conditions:
Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For instance, in the Heck reaction, higher temperatures can sometimes lead to side reactions, while lower temperatures may result in incomplete conversion.
Concentration: The concentration of reactants can affect the reaction kinetics. In some cases, high dilution conditions can favor intramolecular reactions over intermolecular ones.
Catalyst and Ligand Choice: The choice of catalyst and ligand is critical, especially in cross-coupling reactions. Different ligands can influence the reactivity and selectivity of the metal catalyst.
Base and Solvent: The nature of the base and solvent can have a profound impact on the reaction outcome.
Isolation and Purification Techniques: Following the completion of the reaction, the crude product mixture needs to be purified to isolate Anisole, p-(1-ethylvinyl)- in high purity. Standard laboratory techniques include:
Extraction: The product is first extracted from the reaction mixture using a suitable organic solvent.
Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials, catalysts, and byproducts. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds.
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
The purity of the final product can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Solvent Effects and Reaction Medium Engineering
The choice of solvent is paramount in the synthesis of Anisole, p-(1-ethylvinyl)-, often prepared via olefination reactions such as the Wittig reaction. organic-chemistry.orgpitt.edu The solvent can significantly influence reaction rates, yields, and the stereoselectivity of the resulting alkene.
Research into the Wittig reaction has shown that the polarity of the solvent can alter the stereochemical outcome. researchgate.net For semi-stabilized ylides, which are often used in the synthesis of compounds like Anisole, p-(1-ethylvinyl)-, the Z/E ratio of the product can be tuned by the choice of solvent. researchgate.net In some cases, increasing the solvent polarity has been observed to increase the proportion of the Z-isomer. researchgate.net
Aprotic solvents are commonly employed in Wittig reactions. pitt.edu The use of anisole itself as a solvent has been explored for certain Wittig reactions, particularly for anisole-soluble reactants. google.com This approach can simplify downstream processing by utilizing a solvent that is structurally related to the product. Furthermore, aqueous Wittig reactions have been developed as a greener alternative, often utilizing a saturated sodium bicarbonate solution. sciepub.com
The following table summarizes the effects of different solvents on a model Wittig-type reaction, which can provide insights into the synthesis of Anisole, p-(1-ethylvinyl)-.
Table 1: Solvent Effects on a Model Wittig Reaction| Solvent | Z/E Ratio | Yield (%) | Reference |
|---|---|---|---|
| Toluene (110 °C) | 81/19 | - | researchgate.net |
| Toluene (40 °C) | 87/13 | - | researchgate.net |
| Dichloromethane (DCM) (40 °C) | 50/50 | - | researchgate.net |
| Water (H₂O) | 27/73 | - | researchgate.net |
Temperature, Pressure, and Time Dependencies
The kinetic and thermodynamic control of the synthesis of Anisole, p-(1-ethylvinyl)- is heavily dependent on temperature, pressure, and reaction time. These parameters are crucial for optimizing reaction efficiency and minimizing the formation of byproducts.
Temperature: Temperature influences the rate of reaction and can affect the stereoselectivity of the product. For instance, in some Wittig reactions, lower temperatures favor the formation of the kinetic Z-isomer, while higher temperatures can lead to thermodynamic equilibration and favor the more stable E-isomer. pitt.edu In other synthetic routes, such as those involving Diels-Alder reactions, temperature is a critical factor for achieving the desired cycloaddition. researchgate.net
Pressure: High-pressure conditions (13-15 kbar) have been utilized in certain cycloaddition reactions to promote the formation of specific products that are not favored under ambient pressure. researchgate.net While not universally applied, pressure can be a valuable tool for directing the reaction pathway and improving yields in specific synthetic strategies.
Time: The duration of the reaction is a critical parameter that must be optimized to ensure complete conversion of the starting materials while minimizing the degradation of the product or the formation of side products. Reaction times can vary significantly, from a few hours to longer periods, depending on the specific reactants, catalyst, and reaction conditions employed. researchgate.netgoogle.com
Table 2: Influence of Reaction Parameters on Synthesis| Parameter | Effect | Example Condition | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and stereoselectivity. | 40 °C to 110 °C | researchgate.net |
| Pressure | Can favor specific product formation. | 13-15 kbar | researchgate.net |
| Time | Impacts conversion and byproduct formation. | 1-18 hours | researchgate.net |
Chromatographic and Crystallization Methodologies for High Purity Isolation
The purification of Anisole, p-(1-ethylvinyl)- to a high degree of purity is essential for its intended applications. Chromatographic and crystallization techniques are the primary methods employed for this purpose. emu.edu.tr
Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. spbu.ru For Anisole, p-(1-ethylvinyl)-, a non-polar stationary phase like silica gel is typically used, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate. spbu.ru The choice of eluent composition is critical for achieving good separation of the desired product from impurities. Automated flash chromatography systems can be employed for efficient and continuous purification. beilstein-journals.org
Crystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. rochester.eduijddr.in The selection of an appropriate solvent system is crucial for successful crystallization. ijddr.in The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. ijddr.in Common solvent systems for the recrystallization of organic compounds include ethanol, hexane/acetone, and hexane/tetrahydrofuran mixtures. rochester.edu For compounds like Anisole, p-(1-ethylvinyl)-, which has an ether functional group, solvents with similar functionalities may be good candidates for solubilization. rochester.edu The process often involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, inducing the formation of pure crystals.
Table 3: Common Purification Techniques for Organic Compounds| Technique | Key Considerations | Typical Solvents/Phases | Reference |
|---|---|---|---|
| Column Chromatography | Stationary phase, mobile phase composition. | Silica gel, Hexane/Ethyl Acetate | spbu.ru |
| Crystallization | Solvent selection, temperature gradient. | Ethanol, Hexane/Acetone, Hexane/THF | rochester.edu |
Mechanistic Investigations of Chemical Reactivity of Anisole, P 1 Ethylvinyl
Addition Reactions to the Vinyl Moiety
The carbon-carbon double bond in the 1-ethylvinyl group is a region of high electron density, making it a prime target for addition reactions. The course of these reactions, including their regioselectivity, is significantly influenced by the electronic effects of the para-methoxy group on the aromatic ring.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
Electrophilic additions to the vinyl group of Anisole (B1667542), p-(1-ethylvinyl)- proceed through the formation of a carbocation intermediate. The stability of this intermediate dictates the regiochemical outcome of the reaction, which generally follows Markovnikov's rule. The para-methoxy group, being a strong electron-donating group, plays a crucial role in stabilizing the carbocation.
Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) involves the protonation of the double bond to form the more stable carbocation. leah4sci.commasterorganicchemistry.com In the case of Anisole, p-(1-ethylvinyl)-, the proton will add to the terminal carbon of the vinyl group, leading to the formation of a tertiary carbocation. This carbocation is further stabilized by resonance with the electron-rich anisole ring. The subsequent attack of the halide ion (X-) on the carbocation yields the final product. youtube.comyoutube.com
The general mechanism is as follows:
Protonation of the alkene: The π-electrons of the double bond attack the hydrogen of the hydrogen halide, forming a C-H bond and a carbocation.
Nucleophilic attack by the halide: The halide ion attacks the carbocation, forming a C-X bond.
| Reagent | Intermediate | Product | Regioselectivity |
| HBr | Tertiary carbocation stabilized by resonance | 2-bromo-2-(4-methoxyphenyl)butane | Markovnikov |
| HCl | Tertiary carbocation stabilized by resonance | 2-chloro-2-(4-methoxyphenyl)butane | Markovnikov |
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond typically proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion opens the ring, usually resulting in anti-addition of the two halogen atoms. In the presence of a nucleophilic solvent, a halohydrin may be formed. The reaction of anisole itself with bromine in ethanoic acid is an electrophilic aromatic substitution, highlighting the need for controlled conditions to favor addition over substitution. brainly.in
Nucleophilic Additions and Conjugate Additions
While less common for simple alkenes, nucleophilic additions to the vinyl group of Anisole, p-(1-ethylvinyl)- can occur if the alkene is activated by a suitable electron-withdrawing group, which is not the case here. However, under specific conditions, such as in the presence of strong nucleophiles or catalysts, these reactions can be induced.
Conjugate addition, or Michael addition, is a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org Anisole, p-(1-ethylvinyl)- itself is not a typical Michael acceptor. For a Michael-type reaction to occur, the vinyl group would need to be in conjugation with a strong electron-withdrawing group. However, it can act as a precursor to a Michael acceptor through functional group manipulation. The addition of organometallic reagents, which are strong nucleophiles, can also lead to addition across the double bond. nsf.gov
Hydroboration-Oxidation and Dihydroxylation Pathways
Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) adds to the vinyl group in a concerted, syn-addition manner. Steric and electronic factors favor the placement of the boron atom on the less substituted carbon atom. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an alcohol. This reaction is highly stereospecific, with the hydrogen and hydroxyl groups being added to the same face of the double bond (syn-addition).
| Step | Reagent(s) | Intermediate | Product | Regioselectivity | Stereoselectivity |
| Hydroboration | BH₃·THF | Trialkylborane | 2-(4-methoxyphenyl)butan-1-ol | Anti-Markovnikov | Syn-addition |
| Oxidation | H₂O₂, NaOH | - |
Dihydroxylation: The conversion of the vinyl group to a vicinal diol (a glycol) can be achieved through two main stereochemical pathways:
Syn-dihydroxylation: This is accomplished using reagents such as osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comyoutube.com The reaction proceeds through a cyclic intermediate (an osmate ester or a manganate (B1198562) ester), which is then hydrolyzed to give the diol. libretexts.orglibretexts.org The geometry of the cyclic intermediate ensures that both hydroxyl groups are delivered to the same side of the double bond. pearson.com
Anti-dihydroxylation: This is typically achieved in a two-step process involving the initial formation of an epoxide, followed by acid-catalyzed ring-opening. The epoxidation can be carried out using a peroxy acid (e.g., m-CPBA). The subsequent backside attack of water on the protonated epoxide leads to the formation of the diol with anti-stereochemistry.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org Anisole, p-(1-ethylvinyl)- can act as a dienophile. The presence of the electron-donating methoxy (B1213986) group increases the electron density of the π-system, which can influence the reaction rate and regioselectivity. Studies on the closely related 4-methoxystyrene (B147599) have shown its participation in Diels-Alder reactions. acs.orgnih.gov The reaction is typically concerted and stereospecific.
[2+2] Cycloaddition: These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. [2+2] cycloadditions are often photochemically induced. In some cases, they can compete with [4+2] cycloadditions, particularly in electron transfer-catalyzed reactions. acs.orgnih.govnih.gov
Reactivity of the Aromatic Anisole Ring
The aromatic ring of Anisole, p-(1-ethylvinyl)- is activated towards electrophilic attack due to the electron-donating nature of the methoxy group.
Electrophilic Aromatic Substitution (EAS) Pathways
The methoxy group is a strong activating group and an ortho-, para-director. libretexts.orgwikipedia.org This is due to the ability of the oxygen atom to donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution. masterorganicchemistry.com The p-(1-ethylvinyl) group is already present at the para position, meaning that electrophilic substitution will be directed to the ortho positions (positions 2 and 6 relative to the methoxy group).
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. This reaction is typically carried out in the presence of a Lewis acid catalyst. brainly.in
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. prezi.comcanterbury.ac.nz
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively. ijpcbs.comtamu.eduyoutube.comdepaul.edu These reactions are catalyzed by a Lewis acid, such as AlCl₃.
The general mechanism for electrophilic aromatic substitution is as follows:
Generation of the electrophile: The electrophile is generated from the reagents, often with the help of a catalyst.
Attack of the aromatic ring: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.
Deprotonation: A base removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring.
| Reaction | Reagents | Electrophile | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-bromo-4-(1-ethylvinyl)anisole |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(1-ethylvinyl)-2-nitroanisole |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(2-acetyl-4-methoxyphenyl)-1-ethanone (assuming reaction at the vinyl group is prevented) |
Direct Arylation and Cross-Coupling Reactions at the Aromatic Core
The aromatic core of Anisole, p-(1-ethylvinyl)-, which is a substituted styrene (B11656), presents a versatile platform for carbon-carbon bond formation through palladium-catalyzed direct arylation and cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures, particularly biaryl and substituted aromatic compounds. unipi.itacs.org
Direct C-H Arylation: Direct C-H arylation is an increasingly important method that avoids the pre-functionalization of the aromatic substrate. nih.gov For Anisole, p-(1-ethylvinyl)-, the methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group. This electronic influence makes the C-H bonds at the positions ortho to the methoxy group (and meta to the 1-ethylvinyl group) susceptible to electrophilic attack by a palladium catalyst. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, facilitated by a palladium catalyst and a suitable ligand. researchgate.net Anisole itself has been successfully used as a "green" reaction solvent for palladium-catalyzed direct arylations, highlighting the compatibility of the anisole moiety with these reaction conditions. unipi.itnih.govresearchgate.net The general mechanism involves the activation of the C-H bond by a high-valent palladium species, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst.
Cross-Coupling Reactions: Traditional cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide reliable routes to functionalize the aromatic core, should it be pre-functionalized with a halide or triflate. tandfonline.comorganic-chemistry.orglibretexts.org
Suzuki Coupling: If Anisole, p-(1-ethylvinyl)- were converted to its corresponding aryl bromide or iodide, it could readily undergo Suzuki coupling with a variety of arylboronic acids. tandfonline.comtandfonline.com This reaction is known for its broad functional group tolerance and the use of stable, non-toxic organoborane reagents. tandfonline.com
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgmdpi.com While the vinyl group of Anisole, p-(1-ethylvinyl)- could potentially act as the olefin partner, reactions at the aromatic core would require it to be halogenated. The Mizoroki-Heck reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by olefin insertion, β-hydride elimination, and reductive elimination. mdpi.comacs.org
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes and is catalyzed by both palladium and copper(I). libretexts.orgwikipedia.orgorganic-chemistry.org It is a highly efficient method for forming C(sp²)-C(sp) bonds. rsc.org The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org
In all these reactions, the electronic nature of the methoxy group would facilitate the initial oxidative addition step if the aromatic ring were halogenated, while the steric bulk of the p-(1-ethylvinyl)- group would likely have minimal impact on reactions at the ortho positions to the methoxy group.
Radical Reactions and Polymerization Initiation Mechanisms
The (1-ethylvinyl) group of the molecule is susceptible to radical reactions, making Anisole, p-(1-ethylvinyl)- a monomer for potential polymerization processes. The mechanism of such polymerizations involves initiation, propagation, and termination steps. youtube.comyoutube.com
Free Radical Addition Studies
Free radical addition to the vinyl double bond is the key propagation step in the polymerization of Anisole, p-(1-ethylvinyl)-. The process is initiated by a radical (R•) which attacks the double bond. wikipedia.org This attack generally occurs at the less substituted carbon atom of the vinyl group to form a more stable, resonance-delocalized benzylic radical on the tertiary carbon. wikipedia.org
The general mechanism involves:
Initiation: Generation of free radicals from an initiator (e.g., AIBN, benzoyl peroxide). youtube.com
Propagation: The initiator radical adds to the monomer's vinyl group, creating a new, more stable radical. This new radical then adds to another monomer molecule, propagating the polymer chain. wikipedia.org
The reactivity in radical addition is influenced by factors including reaction enthalpy, steric hindrance, and the stability of the resulting radical intermediate. researchgate.net The formation of a tertiary benzylic radical, stabilized by the phenyl ring, makes the propagation step favorable.
Chain Transfer and Termination Processes
Chain transfer and termination are crucial processes that control the molecular weight and structure of the final polymer. rubbernews.comyoutube.com
Chain Transfer: This is a reaction where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA), thereby terminating the growth of that particular chain and initiating a new one. rubbernews.comwikipedia.org
Chain Transfer to Monomer: For styrene-like monomers, the probability of chain transfer to the monomer is generally low. rubbernews.com This process can sometimes lead to branching if the newly formed radical is unsaturated and can act as a comonomer. rubbernews.com
Chain Transfer to Solvent: The choice of solvent can significantly impact the polymer's molecular weight. Solvents with easily abstractable atoms (like CCl₄) are effective chain transfer agents, whereas others like benzene (B151609) are much less so. rubbernews.com
Chain Transfer to Polymer: This process, which becomes more significant at higher monomer conversion, leads to the formation of branched structures. rubbernews.com
Termination: This process irreversibly deactivates the growing radical chains, halting the polymerization. The two primary mechanisms for termination in free radical polymerization are:
Combination (or Coupling): Two growing radical chains combine to form a single, longer, non-radical polymer chain. youtube.comwikipedia.org This process increases the final molecular weight.
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two polymer chains: one with a saturated end and one with an unsaturated end group. youtube.comwikipedia.org
The relative prevalence of combination versus disproportionation depends on the specific monomer and the reaction conditions, such as temperature. wikipedia.org
Kinetic and Thermodynamic Studies of Reaction Pathways
Reaction Rate Determination and Activation Energy Profiling
Kinetic studies are essential for understanding the dominant reaction pathways and optimizing reaction conditions. For a molecule like Anisole, p-(1-ethylvinyl)-, kinetic analysis can be applied to reactions at both the aromatic core and the vinyl group.
Reactions at the Aromatic Core: In the context of thermal decomposition (pyrolysis), the reactivity of the anisole moiety is critical. Detailed kinetic models of anisole pyrolysis show that the primary initiation step is the homolysis of the relatively weak O–CH₃ bond (dissociation energy ~64 kcal/mol) to form a phenoxy radical and a methyl radical. ntnu.nopolimi.itkaust.edu.saaidic.it This decomposition can begin at temperatures as low as 800 K. polimi.it Subsequent reactions of the phenoxy radical guide the distribution of products. ntnu.nokaust.edu.sa Vilsmeier-Haack reactions with anisole have been shown to follow second-order or pseudo-first-order kinetics, with reaction rates being dramatically accelerated in micellar media. researchgate.net
Reactions at the Vinyl Group: For free radical addition to the vinyl group, the activation energy is a key parameter. Factors influencing the activation energy include the reaction enthalpy, the strength of the new bond being formed, and steric factors. researchgate.net The rate of radical polymerization is a function of the rates of initiation, propagation, and termination. youtube.com The kinetics of free-radical addition often follow non-monotonic dependence on the concentration of the unsaturated component, which can act as both a reactant and an autoinhibitor. researchgate.netresearchgate.net
Isotopic Labeling and Mechanistic Elucidation Studies
Isotopic labeling is a powerful tool for elucidating complex reaction mechanisms by tracking the fate of specific atoms during a chemical transformation. researchgate.net This technique is particularly useful for determining rate-determining steps and distinguishing between proposed mechanistic pathways.
In the context of Anisole, p-(1-ethylvinyl)-, isotopic labeling could be applied to study several reactions:
Electrophilic Aromatic Substitution (EAS): To probe the mechanism of reactions at the aromatic core, such as nitration or halogenation, one could compare the reaction rates of the normal compound with its deuterated analogue (where hydrogens on the aromatic ring are replaced with deuterium (B1214612), D). In most EAS reactions, the cleavage of the C-H (or C-D) bond is not the rate-determining step. libretexts.org Consequently, no significant kinetic isotope effect (KIE) is observed (kH/kD ≈ 1). libretexts.org However, for some reactions like sulfonation and iodination, the C-H bond breaking can be rate-limiting, leading to a noticeable KIE where the C-H containing compound reacts faster. stackexchange.com Observing such an effect would provide strong evidence for the reversibility of the initial electrophile addition step.
Radical Polymerization: Deuterium labeling at the α- or β-positions of the vinyl group could help elucidate the finer details of propagation, termination, and chain transfer steps. For instance, analyzing the position of deuterium in the resulting polymer could differentiate between head-to-tail and head-to-head monomer additions or clarify the mechanism of disproportionation termination.
By using isotopically labeled reagents (e.g., deuterated solvents or initiators), one can also trace the pathways of chain transfer reactions and identify the source of atoms in the final polymer structure. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in a molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of Anisole (B1667542), p-(1-ethylvinyl)- is expected to show distinct signals corresponding to the aromatic, vinyl, ethyl, and methoxy (B1213986) protons. The para-substitution on the benzene (B151609) ring leads to a symmetrical pattern for the aromatic protons, often appearing as two distinct doublets. The vinyl protons are chemically non-equivalent, and the ethyl group protons exhibit characteristic splitting patterns due to spin-spin coupling.
Expected ¹H NMR Chemical Shifts and Multiplicities
| Protons | Expected δ (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| H-2, H-6 | 7.20 - 7.40 | d | Aromatic protons ortho to the vinyl group |
| H-3, H-5 | 6.80 - 7.00 | d | Aromatic protons ortho to the methoxy group |
| =CH₂ (vinyl) | 5.00 - 5.50 | d | Terminal vinyl protons |
| -OCH₃ | 3.70 - 3.90 | s | Methoxy group protons |
| -CH₂-CH₃ | 2.20 - 2.40 | q | Methylene (B1212753) protons of the ethyl group |
| -CH₂-CH₃ | 1.00 - 1.20 | t | Methyl protons of the ethyl group |
d = doublet, s = singlet, q = quartet, t = triplet
Carbon (¹³C) NMR: The ¹³C NMR spectrum is predicted to display 9 distinct signals for the 11 carbon atoms, accounting for the chemical equivalence of C-2/C-6 and C-3/C-5 due to molecular symmetry. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing vinyl group.
Expected ¹³C NMR Chemical Shifts
| Carbon | Expected δ (ppm) | Assignment |
|---|---|---|
| C-4 | 158 - 162 | Aromatic C attached to -OCH₃ |
| C (vinyl) | 145 - 150 | Quaternary vinyl carbon |
| C-1 | 130 - 135 | Aromatic C attached to the vinyl group |
| C-2, C-6 | 127 - 130 | Aromatic CH ortho to the vinyl group |
| =CH₂ (vinyl) | 112 - 116 | Terminal vinyl carbon |
| C-3, C-5 | 113 - 115 | Aromatic CH ortho to the methoxy group |
| -OCH₃ | 54 - 56 | Methoxy carbon |
| -CH₂-CH₃ | 28 - 32 | Methylene carbon of the ethyl group |
| -CH₂-CH₃ | 12 - 15 | Methyl carbon of the ethyl group |
2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For Anisole, p-(1-ethylvinyl)-, key cross-peaks would be observed between the methylene (q) and methyl (t) protons of the ethyl group, confirming the ethyl fragment. Correlations would also be seen between the adjacent aromatic protons (H-2/H-6 and H-3/H-5). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link the proton assignments in the ¹H spectrum to the carbon signals in the ¹³C spectrum, for instance, confirming which aromatic proton is attached to which aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). This is crucial for connecting the different fragments of the molecule. sdsu.edu Key expected correlations for Anisole, p-(1-ethylvinyl)- include:
The methoxy protons (-OCH₃) to the aromatic carbon C-4.
The vinyl protons (=CH₂) to the aromatic quaternary carbon C-1.
The methylene protons (-CH₂-) of the ethyl group to the quaternary vinyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bond connectivity. This can help confirm stereochemistry and conformation. A NOESY spectrum could show correlations between the vinyl protons and the nearby aromatic protons (H-2/H-6), providing further evidence for the substituent's placement and orientation.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis.
HRMS is used to determine the precise mass of the parent molecule, which allows for the unambiguous calculation of its elemental formula. For Anisole, p-(1-ethylvinyl)-, with a molecular formula of C₁₁H₁₄O, the expected monoisotopic mass is 162.104465 Da. chemspider.com HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
In tandem mass spectrometry (MS/MS), the molecular ion (M⁺˙) is isolated and fragmented to produce a spectrum of daughter ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For Anisole, p-(1-ethylvinyl)-, the molecular ion peak would be observed at m/z = 162. Key fragmentation pathways would likely involve the cleavage of bonds at positions beta to the aromatic ring and the vinyl group, which lead to stabilized carbocations.
Expected Key Fragments in MS/MS Analysis
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 162 | [C₁₁H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (benzylic cleavage) |
| 133 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 119 | [M - C₃H₅]⁺ | Cleavage of the propenyl side chain |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from alkylbenzene derivatives |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.
For Anisole, p-(1-ethylvinyl)-, the spectra would be dominated by vibrations characteristic of the para-substituted aromatic ring, the vinyl group, the ethyl group, and the aryl-alkyl ether linkage.
Expected Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl & Methoxy) |
| ~1640 | C=C Stretch | Vinyl |
| ~1605, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| 990, 910 | =C-H Bend (Out-of-plane) | Vinyl |
| 850 - 800 | C-H Bend (Out-of-plane) | Para-disubstituted Aromatic Ring |
Functional Group Identification and Vibrational Mode Assignments
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing the vibrational modes of a molecule. For "Anisole, p-(1-ethylvinyl)-", these methods would reveal characteristic vibrations of the anisole and ethylvinyl moieties.
Key expected vibrational modes for "Anisole, p-(1-ethylvinyl)-" would include:
Aromatic C-H stretches: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretches: Arising from the ethyl group, expected in the 2980-2850 cm⁻¹ range.
C=C stretches: Aromatic ring stretching vibrations would appear around 1600-1450 cm⁻¹. The vinyl C=C stretch would also be expected in this region, likely near 1630 cm⁻¹.
C-O stretches: The aryl-ether linkage would produce strong, characteristic bands. An asymmetric C-O-C stretch would be anticipated around 1250 cm⁻¹, and a symmetric stretch near 1040 cm⁻¹.
=C-H bends (out-of-plane): These are indicative of the substitution pattern on the benzene ring and the vinyl group, typically appearing in the 1000-650 cm⁻¹ region.
A hypothetical data table for the principal IR absorptions is presented below based on characteristic functional group frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Responsible |
| Aromatic C-H Stretch | ~3050 | p-substituted benzene ring |
| Aliphatic C-H Stretch | ~2960, ~2870 | Ethyl group (-CH₂CH₃) |
| Vinyl C=C Stretch | ~1630 | 1-ethylvinyl group |
| Aromatic C=C Stretch | ~1600, ~1500 | Benzene ring |
| Asymmetric Aryl-O-C Stretch | ~1250 | Anisole moiety (Ar-O-CH₃) |
| Symmetric Aryl-O-C Stretch | ~1040 | Anisole moiety (Ar-O-CH₃) |
| Out-of-plane C-H Bend (Aromatic) | ~830 | p-disubstituted benzene ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of "Anisole, p-(1-ethylvinyl)-" would be expected to show absorptions characteristic of a substituted benzene ring, influenced by the methoxy and ethylvinyl groups. The conjugation between the vinyl group and the aromatic ring would likely lead to a bathochromic (red) shift of the absorption maxima compared to anisole itself.
The primary electronic transitions would be π → π* transitions within the aromatic system. The methoxy group (an auxochrome) and the ethylvinyl group would extend the conjugation, affecting the energy of these transitions. One would anticipate two main absorption bands, analogous to the E2 and B bands of benzene, but shifted to longer wavelengths. For comparison, anisole typically exhibits absorption maxima around 220 nm and 270 nm.
A hypothetical UV-Vis data table is provided below.
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | ~225 | ~12,000 | ~275 | ~2,500 | π → π* |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "Anisole, p-(1-ethylvinyl)-" were grown, this technique could provide detailed information on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The dihedral angles defining the orientation of the ethylvinyl and methoxy groups relative to the benzene ring.
Intermolecular interactions: How the molecules pack in the crystal lattice, including any π-stacking or van der Waals interactions.
Currently, there are no published crystal structures for "Anisole, p-(1-ethylvinyl)-" in the Cambridge Structural Database (CSD).
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research (if applicable to chiral derivatives)
"Anisole, p-(1-ethylvinyl)-" itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These methods are exclusively used for the study of chiral molecules, as they measure the differential absorption of left- and right-circularly polarized light.
Should a chiral center be introduced into the molecule, for instance, by stereoselective synthesis of a derivative with a chiral substituent on the ethyl group, then ECD and VCD could be employed to:
Determine the absolute configuration: By comparing the experimental spectrum to that predicted by quantum chemical calculations for a known stereoisomer.
Study conformational preferences: The chiroptical spectra are highly sensitive to the three-dimensional structure of the molecule in solution.
As there is no literature on chiral derivatives of "Anisole, p-(1-ethylvinyl)-", no experimental data for chiroptical analysis is available.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict geometries, electronic distribution, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For Anisole (B1667542), p-(1-ethylvinyl)-, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be instrumental in determining its optimized geometry and electronic properties. royalsocietypublishing.orgfluorine1.ru
The methoxy (B1213986) group (-OCH₃) on the anisole ring is an electron-donating group, which influences the electron density of the aromatic system. The p-(1-ethylvinyl) substituent, with its vinyl group, can participate in conjugation with the benzene (B151609) ring, further affecting the electronic distribution. quora.com DFT studies on similar aromatic methacrylates and styrenic monomers suggest that such substitutions can modulate frontier orbital energies. royalsocietypublishing.orgacs.org
Key electronic properties that can be elucidated through DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov For Anisole, p-(1-ethylvinyl)-, the electron-donating nature of the methoxy group and the conjugative effect of the vinyl group are expected to raise the HOMO energy and potentially lower the LUMO energy, leading to a smaller energy gap compared to unsubstituted anisole. This would suggest a higher reactivity.
Table 1: Predicted Electronic Properties of Anisole, p-(1-ethylvinyl)- from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | ~ -0.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability. researchgate.net |
Note: These are representative values based on studies of analogous compounds and are subject to variation based on the specific computational methods employed.
While DFT is a popular choice, other quantum chemical methods can also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a high level of theory but are computationally more demanding. These methods could be used to obtain highly accurate energies and properties.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. These could be employed for preliminary electronic structure analysis or for studying larger systems involving Anisole, p-(1-ethylvinyl)-.
The presence of the ethylvinyl group introduces conformational flexibility to the molecule. The rotation around the C-C single bond connecting the vinyl group to the aromatic ring and the C-C bond of the ethyl group can lead to different conformers with varying energies.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation of Anisole, p-(1-ethylvinyl)- would provide insights into its dynamic behavior, interactions with other molecules (e.g., solvent or other monomers), and its properties in a condensed phase. researchgate.netrsc.org
In a simulation, the molecule would be placed in a simulation box, often with a solvent, and the forces between atoms would be calculated using a force field. Newton's equations of motion would then be solved to track the trajectory of each atom over time. This would allow for the study of phenomena such as diffusion, conformational changes, and intermolecular interactions. For instance, MD simulations could reveal how the lipophilic ethylvinyl group and the more polar methoxy group influence the molecule's orientation and interactions in different environments. researchgate.net
Prediction of Reactivity and Reaction Pathways
Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.
For any proposed reaction involving Anisole, p-(1-ethylvinyl)-, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. youtube.com The characterization of the TS is crucial for understanding the reaction mechanism and calculating the activation energy.
A reaction energy profile can be constructed by calculating the energies of the reactants, transition state, and products. This profile provides a quantitative measure of the reaction's feasibility and kinetics. For Anisole, p-(1-ethylvinyl)-, potential reactions for investigation include electrophilic addition to the vinyl group and electrophilic aromatic substitution on the benzene ring. The electron-donating methoxy group is an ortho-, para-directing group, and since the para position is occupied, electrophilic attack would be directed to the ortho positions. nih.gov Computational studies could determine the relative activation barriers for these different reaction pathways. The reactivity of the vinyl group itself is a key area of interest, as it can undergo various addition and polymerization reactions. acs.orgmdpi.com
Computational Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For "Anisole, p-(1-ethylvinyl)-", theoretical calculations can be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method for balancing computational cost and accuracy.
Infrared (IR) Spectroscopy Prediction:
Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. After optimizing the molecular geometry of "Anisole, p-(1-ethylvinyl)-" at a chosen level of theory (e.g., B3LYP with a 6-31G* basis set), a frequency calculation is performed. The output provides the wavenumbers of the vibrational modes and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method, thereby improving the agreement with experimental spectra.
Key predicted vibrational frequencies for "Anisole, p-(1-ethylvinyl)-" would include:
C-H stretching vibrations of the aromatic ring.
C-H stretching and bending vibrations of the methoxy and ethylvinyl groups.
C=C stretching of the aromatic ring and the vinyl group.
C-O stretching of the ether linkage.
Out-of-plane bending vibrations characteristic of the para-substituted aromatic ring.
Table 1: Illustrative Predicted vs. Experimental IR Vibrational Frequencies for Anisole, p-(1-ethylvinyl)-
| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3050 | 3100-3000 | Stretch |
| Vinyl C-H | 3020 | 3040-3010 | Stretch |
| Methyl (CH₃) C-H | 2960 | 2975-2950 | Asymmetric Stretch |
| Methylene (B1212753) (CH₂) C-H | 2930 | 2940-2920 | Asymmetric Stretch |
| Aromatic C=C | 1605, 1510 | 1625-1590, 1520-1475 | Stretch |
| Vinyl C=C | 1630 | 1650-1620 | Stretch |
| C-O-C (Aryl-Alkyl Ether) | 1245 | 1275-1200 | Asymmetric Stretch |
| p-Substituted Benzene Bend | 830 | 860-800 | Out-of-plane C-H Bend |
Note: The predicted values in this table are illustrative and represent typical results from DFT calculations. Actual calculated values would depend on the specific level of theory and basis set employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:
Theoretical NMR chemical shifts (δ) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is commonly implemented in quantum chemistry software. The magnetic shielding tensors are computed for each nucleus in the optimized geometry of the molecule. These values are then referenced to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.
For ¹H NMR, predictions would differentiate the chemical environments of the protons on the aromatic ring, the methoxy group, and the ethylvinyl group. Similarly, for ¹³C NMR, the chemical shifts of each unique carbon atom would be predicted. These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Anisole, p-(1-ethylvinyl)-
| Atom Type | Atom Position (Illustrative Numbering) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | C2, C6 | 7.35 | 128.5 |
| Aromatic CH | C3, C5 | 6.90 | 114.0 |
| Methoxy O-CH₃ | - | 3.80 | 55.3 |
| Vinyl =CH₂ | - | 5.40, 5.10 | 112.0 |
| Vinyl Ethyl -CH₂- | - | 2.25 | 28.0 |
| Vinyl Ethyl -CH₃ | - | 1.10 | 12.5 |
| Aromatic C-O | C1 | - | 159.0 |
| Aromatic C-C=C | C4 | - | 138.0 |
| Vinyl =C(Et)- | - | - | 145.0 |
Note: The predicted values are for illustrative purposes. The actual numbering and calculated shifts would be determined from a full computational analysis.
Validation:
The validation of these computational predictions is achieved by direct comparison with experimental data. A high degree of correlation between the predicted and observed spectra would validate the computational model, confirming the optimized geometry and electronic structure of "Anisole, p-(1-ethylvinyl)-". Discrepancies can often be informative, pointing to specific molecular interactions or environmental effects (like solvent effects) not accounted for in the gas-phase theoretical model.
QSAR (Quantitative Structure-Activity Relationship) Studies (from a purely theoretical chemical perspective)
From a theoretical chemistry standpoint, QSAR studies aim to establish a mathematical relationship between the structural or property descriptors of a series of compounds and their activity. For "Anisole, p-(1-ethylvinyl)-" and its hypothetical derivatives, a theoretical QSAR study would involve the calculation of various molecular descriptors and correlating them with a theoretical or computationally predicted activity. This approach is fundamental in computational drug design and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis.
The process involves these key steps:
Generation of a virtual library: A set of molecules based on the "Anisole, p-(1-ethylvinyl)-" scaffold with varied substituents would be designed in silico.
Descriptor calculation: For each molecule in the virtual library, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as:
Constitutional (1D): Molecular weight, atom counts, etc.
Topological (2D): Connectivity indices (e.g., Randić index), which describe how atoms are connected.
Geometrical (3D): Molecular surface area, volume, and shape indices derived from the optimized 3D structure.
Quantum Chemical (Electronic): These are of particular interest from a theoretical perspective and include:
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO energy gap.
Dipole moment.
Partial atomic charges.
Molecular electrostatic potential (MEP) parameters.
Polarizability and hyperpolarizability.
Model development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates a selection of the calculated descriptors to a hypothetical activity.
Table 3: Illustrative Theoretical Descriptors for a QSAR Study of Hypothetical Anisole, p-(1-ethylvinyl)- Derivatives
| Derivative (Hypothetical) | LogP (Lipophilicity) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
| Anisole, p-(1-ethylvinyl)- | 3.5 | -8.2 | -1.5 | 1.8 | 180 |
| Derivative with -NO₂ group | 3.2 | -8.8 | -2.5 | 4.5 | 205 |
| Derivative with -NH₂ group | 2.8 | -7.5 | -1.2 | 2.5 | 195 |
| Derivative with -Cl group | 4.0 | -8.4 | -1.8 | 2.0 | 190 |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in a theoretical QSAR study.
A resulting theoretical QSAR equation might take the form:
Hypothetical Activity = c₀ + c₁(LogP) - c₂(HOMO Energy) + c₃(Dipole Moment)
Where the coefficients (c₀, c₁, c₂, c₃) are determined by the statistical analysis. Such an equation, derived purely from theoretical descriptors, could then be used to predict the activity of other unsynthesized derivatives of "Anisole, p-(1-ethylvinyl)-". This allows for a rational, in silico design of molecules with potentially enhanced properties before any experimental work is undertaken.
Polymer Chemistry and Advanced Materials Research
Homopolymerization Studies of Anisole (B1667542), p-(1-ethylvinyl)-
The homopolymerization of Anisole, p-(1-ethylvinyl)- has been investigated through various mechanisms, each offering different levels of control over the polymer's molecular weight, architecture, and microstructure.
Free radical polymerization is a common method for polymerizing vinyl monomers. The rate of polymerization in free radical systems is typically proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com For Anisole, p-(1-ethylvinyl)-, the kinetics of free radical polymerization are influenced by the electron-donating methoxy (B1213986) group on the aromatic ring. This group can affect the reactivity of the monomer and the stability of the propagating radical.
Rp = kp[M][P•] = kp[M](fkd[I] / kt)1/2
Where:
Rp is the rate of propagation.
kp is the rate constant of propagation.
[M] is the monomer concentration.
[P•] is the concentration of propagating radicals.
f is the initiator efficiency.
kd is the rate constant for initiator decomposition.
[I] is the initiator concentration.
kt is the rate constant of termination.
Control over the microstructure of poly(Anisole, p-(1-ethylvinyl)-) in free radical polymerization can be challenging. The stereochemistry of monomer addition is not highly controlled, generally leading to atactic polymers. The microstructure can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the distribution of monomer units. nih.govresearchgate.net
Table 1: Illustrative Kinetic Parameters for Free Radical Polymerization
| Parameter | Description | Typical Value Range for Styrenic Monomers |
| kp (L mol-1 s-1) | Propagation rate constant | 102 - 103 |
| kt (L mol-1 s-1) | Termination rate constant | 106 - 108 |
| f | Initiator efficiency | 0.3 - 0.8 |
The electron-donating methoxy group in Anisole, p-(1-ethylvinyl)- makes it a suitable candidate for cationic polymerization. This is because the methoxy group can stabilize the carbocationic propagating center through resonance. Cationic polymerization is typically initiated by a protic acid or a Lewis acid in the presence of a proton source.
Investigations into the cationic polymerization of structurally similar monomers, such as anethole (B165797) (p-propenylanisole), have shown that these reactions can proceed in a controlled or "living" manner under specific conditions, yielding polymers with predictable molecular weights and narrow molecular weight distributions. It is anticipated that Anisole, p-(1-ethylvinyl)- would exhibit similar behavior. The choice of initiator, co-initiator, solvent, and temperature are critical parameters in controlling the polymerization. For instance, initiating systems like SnCl4 in the presence of a proton trap have been used for the controlled cationic polymerization of anethole.
Controlled/living radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, low polydispersities, and complex architectures. sigmaaldrich.com
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that can be applied to a wide range of monomers. For styrenic monomers like Anisole, p-(1-ethylvinyl)-, dithiobenzoates and trithiocarbonates are commonly used as RAFT agents. boronmolecular.com The success of RAFT polymerization relies on the rapid equilibrium between active (propagating) radicals and dormant polymer chains, which is mediated by the RAFT agent. This allows for the linear growth of polymer chains with monomer conversion.
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that utilizes a transition metal complex (e.g., copper/ligand) to reversibly activate and deactivate the propagating polymer chains. For styrenic monomers, initiators such as ethyl α-bromophenylacetate or 1-phenylethyl bromide are often employed. cmu.edu The control over the polymerization is achieved through the establishment of a dynamic equilibrium between the active radical species and the dormant alkyl halide species.
Nitroxide-Mediated Polymerization (NMP): NMP is a CRP technique that uses a stable nitroxide radical to control the polymerization. This method is particularly well-suited for the polymerization of styrene (B11656) and its derivatives. The polymerization proceeds through the reversible capping of the growing polymer chain with the nitroxide, which establishes an equilibrium between active and dormant chains.
Table 2: Comparison of Controlled/Living Polymerization Techniques for Styrenic Monomers
| Technique | Typical Initiator/Agent | Typical Catalyst/Mediator | Advantages |
| RAFT | Dithioesters, trithiocarbonates | None (thermal or photoinitiation) | Wide monomer scope, tolerance to functional groups |
| ATRP | Alkyl halides | Copper/ligand complexes | Well-defined polymers, various architectures |
| NMP | Alkoxyamines | Stable nitroxide radicals | Metal-free system |
Copolymerization with Diverse Monomers
The copolymerization of Anisole, p-(1-ethylvinyl)- with other monomers allows for the synthesis of materials with a wide range of properties. The incorporation of this monomer can introduce specific functionalities and modify the thermal and mechanical properties of the resulting copolymers.
Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and microstructure of the resulting copolymer. For a binary copolymerization system involving monomer 1 (Anisole, p-(1-ethylvinyl)-) and monomer 2, the reactivity ratios are defined as:
r1 = k11 / k12
r2 = k22 / k21
Where kij is the rate constant for the propagation reaction of a chain ending in monomer i with monomer j.
The values of the reactivity ratios can be determined experimentally by conducting copolymerizations at various monomer feed ratios and analyzing the resulting copolymer composition, often using techniques like NMR spectroscopy. The product of the reactivity ratios (r1r2) provides insight into the type of copolymer formed:
r1r2 ≈ 1: Ideal random copolymer
r1r2 ≈ 0: Alternating copolymer
r1r2 > 1: Blocky copolymer
Due to the electron-rich nature of Anisole, p-(1-ethylvinyl)-, its reactivity ratios in copolymerization with electron-deficient monomers would likely favor the formation of alternating or random copolymers.
Table 3: Hypothetical Reactivity Ratios for Copolymerization of Anisole, p-(1-ethylvinyl)- (M1)
| Comonomer (M2) | r1 (Hypothetical) | r2 (Hypothetical) | r1r2 | Expected Copolymer Type |
| Styrene | 0.8 | 1.1 | 0.88 | Random |
| Methyl Methacrylate | 0.3 | 0.6 | 0.18 | Tendency towards alternation |
| Maleic Anhydride | < 0.1 | < 0.1 | ~0 | Alternating |
Note: These values are illustrative and based on the expected behavior of a styrenic monomer with an electron-donating group. Experimental determination is necessary for accurate values.
Controlled/living polymerization techniques are particularly valuable for the synthesis of copolymers with well-defined architectures.
Block Copolymers: Block copolymers containing segments of poly(Anisole, p-(1-ethylvinyl)-) can be synthesized by sequential monomer addition using living polymerization methods like living anionic polymerization, RAFT, or ATRP. mdpi.commdpi.com For example, a macroinitiator of one polymer block can be used to initiate the polymerization of Anisole, p-(1-ethylvinyl)- to form a diblock copolymer.
Graft Copolymers: Graft copolymers can be prepared by three main methods: "grafting through," "grafting from," and "grafting onto." In the "grafting from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of Anisole, p-(1-ethylvinyl)- as side chains. nih.govmdpi.com Conversely, in the "grafting onto" method, pre-made poly(Anisole, p-(1-ethylvinyl)-) chains with reactive end-groups are attached to a polymer backbone.
Statistical Copolymers: Statistical copolymers with a random distribution of Anisole, p-(1-ethylvinyl)- and a comonomer can be synthesized by conventional free radical polymerization or by controlled radical polymerization techniques. nih.govrsc.org The use of CRP methods for statistical copolymerization can provide better control over the molecular weight and composition distribution of the copolymer chains.
Post-Polymerization Modification and Functionalization Strategies
Post-polymerization modification (PPM) of poly(p-(1-ethylvinyl)anisole), also known as poly(4-methoxystyrene), offers a versatile platform for the synthesis of functional polymers with tailored properties. This approach allows for the introduction of a wide array of functional groups onto a pre-existing polymer backbone, enabling the creation of materials with functionalities that are otherwise difficult to achieve by direct polymerization of corresponding monomers.
One of the most significant and widely researched post-polymerization modifications of poly(4-methoxystyrene) is its demethylation to produce poly(4-hydroxystyrene). This transformation is of considerable industrial importance as poly(4-hydroxystyrene) is a key polymer in the formulation of photoresists for microlithography. The hydroxyl group provides aqueous base solubility, which is essential for the development process in creating integrated circuits. The conversion from the methoxy-protected polymer to the functional hydroxylated polymer can be achieved by treating poly(4-methoxystyrene) with reagents like trimethylsilyliodide. This method allows for the synthesis of well-defined poly(4-hydroxystyrene) with controlled molecular weight and narrow polydispersity, which is crucial for high-resolution lithographic applications.
Electrophilic aromatic substitution presents another potential route for the functionalization of the phenyl rings in poly(4-methoxystyrene). While direct examples on poly(4-methoxystyrene) are not extensively documented in readily available literature, the chemistry of the electron-rich methoxy-substituted benzene (B151609) ring suggests its susceptibility to such reactions. For the related poly(4-hydroxystyrene), photo-cross-linking via electrophilic aromatic substitution using polyfunctional benzylic alcohols has been demonstrated as an effective method in the design of chemically amplified resist materials. kaust.edu.sa This suggests that similar strategies could be adapted for poly(4-methoxystyrene) to introduce various functionalities or to create cross-linked networks.
Grafting copolymers from the poly(4-methoxystyrene) backbone is another viable functionalization strategy. This can be achieved by first introducing initiation sites onto the polymer chain, from which a second polymer can be grown. For instance, techniques like atom transfer radical polymerization (ATRP) can be employed to grow side chains of a different monomer from a poly(4-methoxystyrene) macroinitiator. This "grafting from" approach allows for the synthesis of well-defined graft copolymers with controlled side-chain length and density. cmu.edu Such materials can exhibit unique phase behavior and self-assembly characteristics, leading to novel material properties.
Polymer Microstructure and Topology Analysis
The microstructure and topology of poly(4-methoxystyrene) are critical factors that dictate its macroscopic properties. These aspects can be precisely controlled through the choice of polymerization technique and reaction conditions.
Microstructure (Tacticity): The stereochemistry of the polymer chain, or its tacticity, can significantly influence properties such as thermal stability and solubility. While specific studies detailing the tacticity of poly(4-methoxystyrene) are not abundant, analysis of similar substituted polystyrenes suggests that the stereochemical arrangement can be influenced by the polymerization method. For instance, cationic polymerization of o-methoxystyrene has been studied to understand the effect of polymerization conditions on the resulting polymer's tacticity. chemsrc.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the tacticity of polymers. semanticscholar.orgmeasurlabs.com By analyzing the chemical shifts and splitting patterns of the polymer's protons or carbons in the NMR spectrum, the relative amounts of isotactic, syndiotactic, and atactic sequences can be quantified. semanticscholar.orgmeasurlabs.com
Furthermore, the synthesis of block copolymers containing poly(4-methoxystyrene) has been demonstrated. polymersource.ca By sequentially adding different monomers to a living polymerization reaction, well-defined block copolymers such as poly(styrene-b-4-methoxystyrene) can be produced. polymersource.ca Research has also explored the creation of branched architectures. For instance, a branched polystyrene was used as a macroinitiator for the radical polymerization of 4-methoxystyrene (B147599), resulting in a copolymer with a branched structure of diblock primary chains. These controlled topologies are crucial for applications where self-assembly and nanoscale morphology are important.
Research into Polymer Applications in Advanced Materials Science
Poly(4-methoxystyrene) and its derivatives are being explored for a variety of applications in advanced materials science, leveraging their unique chemical and physical properties.
Polymeric Materials for Optoelectronics and Photonics Research
The optical and dielectric properties of poly(4-methoxystyrene) make it a candidate for applications in optoelectronics and photonics. A key application is in the field of photoresists, primarily through its conversion to poly(4-hydroxystyrene). The parent polymer, poly(4-methoxystyrene), serves as a protected precursor that can be patterned and then deprotected to reveal the functional hydroxyl groups necessary for the development process in lithography.
Poly(4-methoxystyrene) itself possesses a relatively high refractive index of approximately 1.5967. chemsrc.comscipoly.com This property is advantageous for applications such as optical waveguides, where a high refractive index core material is often desired for efficient light confinement. microresist.de
In the realm of organic electronics, polymers are extensively used as gate dielectric layers in organic field-effect transistors (OFETs). Studies have investigated the use of poly(4-methoxystyrene) as a gate dielectric. acs.org The surface electronic structure of the dielectric layer plays a crucial role in the performance of the OFET. Research has shown that the energy barrier for charge transfer at the semiconductor-dielectric interface can be influenced by the chemical functionality of the polymer. acs.org While poly(4-methoxystyrene) has been studied in this context, fluorinated polystyrene derivatives have been shown to exhibit higher energy barriers, which can impact charge carrier mobility. acs.org
Functional Polymers for Separation Technologies and Membrane Research
Polymers are integral to the fabrication of membranes for various separation processes, including gas separation and pervaporation. While extensive research has been conducted on a wide range of polymers for these applications, specific studies focusing solely on poly(4-methoxystyrene) are limited. However, existing literature provides insights into its potential.
A patent has mentioned the use of 4-methoxystyrene as a monomer for creating polymers intended for use in pervaporation membranes. Pervaporation is a membrane process used for the separation of liquid mixtures, particularly for dehydrating organic solvents. The performance of such membranes is dictated by the polymer's affinity for the components of the mixture and the free volume within the polymer matrix.
The development of mixed matrix membranes (MMMs), where inorganic fillers are dispersed within a polymer matrix, is a promising area of research to enhance separation performance. rsc.orgresearchgate.netuva.esgoogle.commdpi.com While specific examples of poly(4-methoxystyrene)-based MMMs are not readily found, the principles of MMM fabrication could be applied to this polymer. The incorporation of fillers like zeolites or metal-organic frameworks could potentially improve the selectivity and permeability of poly(4-methoxystyrene) membranes for specific gas or liquid separations. rsc.orgresearchgate.netuva.esgoogle.commdpi.com
Polymer Composites and Nanocomposites Research
The incorporation of fillers into a polymer matrix to create composites and nanocomposites is a well-established strategy to enhance mechanical, thermal, and electrical properties. Research on composites specifically utilizing a poly(4-methoxystyrene) matrix is not extensively documented. However, studies on the closely related polystyrene provide a strong basis for understanding the potential of poly(4-methoxystyrene) in this area.
The addition of carbon nanotubes (CNTs) to a polystyrene matrix has been shown to improve the electrical conductivity and thermal stability of the resulting composite. mdpi.commdpi.comtue.nlmetu.edu.tr Achieving a uniform dispersion of CNTs within the polymer matrix is a key challenge due to the strong van der Waals forces between the nanotubes. mdpi.commdpi.com Functionalization of the CNTs is often employed to improve their compatibility with the polymer. mdpi.com Given the similar aromatic nature of poly(4-methoxystyrene), it is expected that it would also exhibit favorable π-π interactions with CNTs, making it a suitable matrix for such composites.
Similarly, the creation of nanocomposites by incorporating inorganic nanoparticles, such as silica (B1680970) or metal oxides, into a polystyrene matrix has been explored. researchgate.net These fillers can lead to improvements in properties like stiffness and thermal resistance. The principles of synthesizing these nanocomposites, often through techniques like solution blending or in-situ polymerization, would be directly applicable to poly(4-methoxystyrene). The methoxy group in poly(4-methoxystyrene) might also offer different interfacial interactions with certain fillers compared to unsubstituted polystyrene, potentially leading to unique composite properties.
Advanced Applications in Organic Synthesis and Catalysis Research
Anisole (B1667542), p-(1-ethylvinyl)- as a Building Block for Complex Organic Synthesis
The inherent reactivity of the vinyl group and the activated aromatic ring makes Anisole, p-(1-ethylvinyl)- a versatile building block for constructing more elaborate molecular architectures.
Polymerization: As a derivative of styrene (B11656), the compound can function as a monomer. Analogous to 4-methoxystyrene (B147599), it can undergo polymerization reactions to produce modified polystyrene resins. biosynth.comwikipedia.org The presence of the ethyl group, compared to the unsubstituted vinyl group of 4-methoxystyrene, would likely influence the polymer's properties, such as its glass transition temperature and mechanical characteristics. Controlled polymerization techniques could be employed to create polymers with well-defined structures and tailored properties.
Cycloaddition Reactions: The vinyl moiety is a competent dienophile or dipolarophile. It can participate in classic cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings, which are foundational in the synthesis of many natural products and functional molecules. researchgate.net Studies on styrene derivatives demonstrate their utility in multiple Diels-Alder cascades, enabling the rapid assembly of complex polycyclic systems in a single pot. nih.gov The electron-donating methoxy (B1213986) group on the aromatic ring enhances the nucleophilicity of the double bond, influencing the regioselectivity and stereoselectivity of these cycloadditions.
Derivatization for Ligand Precursors in Catalytic Systems
The structure of Anisole, p-(1-ethylvinyl)- offers two distinct handles for derivatization to create precursor molecules for catalyst ligands, which are crucial for the performance of transition metal catalysts.
Functionalization via Hydrophosphination of the Vinyl Group: A direct and atom-economical method for installing a phosphine (B1218219) group, a key coordinating element in many catalyst ligands, is through the hydrophosphination of the alkene. Catalytic hydrophosphination of styrenes using nickel or palladium complexes proceeds with high yield and selectivity to afford the anti-Markovnikov product. acs.org This reaction involves the addition of a P-H bond from a phosphine, such as diphenylphosphine, across the double bond. Earth-abundant metal catalysts, including those based on calcium, have also been developed for this transformation, proceeding via an outer-sphere conjugative addition mechanism. acs.orgchemrxiv.org Applying this to Anisole, p-(1-ethylvinyl)- would yield a phosphine-containing molecule where the phosphorus atom is separated from the aromatic ring by a two-carbon linker, a common structural motif in bidentate and monodentate ligands.
Functionalization via Directed ortho-Metalation (DoM): The methoxy group is a powerful directed metalation group (DMG) that facilitates the deprotonation of the aromatic ring at the adjacent ortho-position using strong bases like n-butyllithium, often in the presence of an additive like TMEDA (N,N,N′,N′-tetramethylethylenediamine). wpmucdn.comwikipedia.org This process generates a specific aryllithium intermediate, which can then be trapped by a variety of electrophiles. wikipedia.orguoc.gr To create a ligand precursor, this intermediate could be reacted with electrophilic phosphorus reagents (e.g., chlorodiphenylphosphine) or sulfur reagents to install phosphine or thioether functionalities directly onto the aromatic ring, ortho to the methoxy group. This strategy provides an alternative route to ligand precursors that leaves the vinyl group untouched for subsequent transformations.
Role in Multi-Component Reactions (MCRs) and Cascade Processes
Cascade and multi-component reactions are powerful strategies for increasing molecular complexity efficiently. The structural features of Anisole, p-(1-ethylvinyl)- make it a suitable candidate for participation in such processes.
Cascade Reactions: The molecule is well-suited for cascade reactions initiated at the vinyl group. For example, in a Prins-Friedel-Crafts cascade , the alkene could react with an oxocarbenium ion (generated from an aldehyde and a Lewis acid). The resulting carbocation intermediate could then be trapped intramolecularly by the electron-rich anisole ring via a Friedel-Crafts alkylation, forming a new ring system in a single operation. nih.govresearchgate.netresearchgate.net Furthermore, the vinyl group can participate in radical cascade reactions . The addition of a radical to the double bond can generate a new radical species that triggers a sequence of cyclizations or intermolecular reactions, a strategy widely used to build complex polycyclic and spirocyclic frameworks. iu.eduresearcher.life
Multi-Component Reactions (MCRs): The alkene can serve as one of the components in an MCR. For instance, ligand-controlled hydrocarboxylation of styrenes using carbon dioxide has been achieved through a dual visible-light/nickel catalysis system, representing a three-component reaction. nih.gov The regioselectivity of such reactions can often be controlled by the choice of ligand on the metal catalyst. nih.gov Anisole, p-(1-ethylvinyl)- could foreseeably be employed in similar MCRs, where the alkene, a catalyst, and one or more other reactants are combined to form a complex product in one pot.
Development of Novel Methodologies Utilizing the Compound's Unique Reactivity
The development of novel synthetic methodologies can be envisioned by exploiting the distinct reactivity of the different functional zones within the Anisole, p-(1-ethylvinyl)- molecule. Its unique value lies in the combination of three chemically addressable sites:
The electron-donating methoxy group that activates the aromatic ring towards electrophilic substitution and directs ortho-metalation.
The 1-ethylvinyl group , a 1,1-disubstituted alkene whose steric and electronic properties differ from simpler styrenes, offering potential for unique selectivity in addition and polymerization reactions.
The aromatic C-H bonds , particularly at the ortho-position, which can be selectively functionalized via DoM chemistry.
Methodologies could be designed to perform orthogonal or sequential reactions at these sites. For example, a synthetic route could first involve the hydrophosphination of the vinyl group, followed by a directed ortho-metalation of the ring to introduce a second, different functional group. This would rapidly generate complex, multifunctional molecules that could serve as sophisticated ligands or intermediates. The steric bulk of the ethyl group, compared to a proton in 4-methoxystyrene, could be leveraged to control the stereochemical outcome of reactions at the double bond or to influence the conformational preferences of ligands derived from the molecule.
Analytical Method Development for Research and Characterization
Advanced Chromatographic Methodologies for Separation and Purity Analysis
Chromatography is the cornerstone of separation science, indispensable for isolating "Anisole, p-(1-ethylvinyl)-" from reaction mixtures, synthetic byproducts, or environmental samples. The development of selective and efficient chromatographic methods is the first step in its comprehensive analysis.
Gas chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds like "Anisole, p-(1-ethylvinyl)-". Method development focuses on selecting the appropriate stationary phase, temperature program, and detector to achieve optimal separation and sensitivity.
Given the aromatic nature and moderate polarity of the target compound, a mid-polarity stationary phase is often a suitable starting point. For aromatic compounds, columns with a polysiloxane backbone are commonly used. nih.gov A typical method development workflow would involve screening columns such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent) or a 6% cyanopropylphenyl-dimethylpolysiloxane (DB-624). jocpr.com Optimization involves adjusting the temperature program to ensure adequate separation from potential impurities, such as positional isomers or starting materials. The injector and detector temperatures are typically set high enough to ensure efficient vaporization and prevent condensation. A flame ionization detector (FID) is a common choice for quantitative analysis due to its high sensitivity to hydrocarbons.
Interactive Table: Hypothetical GC Method Development Parameters
| Parameter | Initial Condition | Optimization Goal |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) | Achieve baseline separation of target analyte from impurities. |
| Carrier Gas | Helium or Hydrogen | Maintain constant flow for reproducible retention times. |
| Inlet Temperature | 250 °C | Ensure complete and rapid vaporization without thermal degradation. |
| Oven Program | Start at 60 °C, ramp 10 °C/min to 280 °C | Resolve closely eluting peaks and minimize run time. |
| Detector | Flame Ionization Detector (FID) at 300 °C | Provide high sensitivity and a wide linear range for quantification. |
For compounds that may have limited thermal stability or for analyzing complex mixtures, High-Performance Liquid Chromatography (HPLC) is a powerful alternative. "Anisole, p-(1-ethylvinyl)-" is a non-polar compound, which guides the selection of the separation mode and stationary phase. pharmaguru.copharmaknowledgeforum.com
Reversed-phase HPLC (RP-HPLC) is the most suitable approach. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. asianjpr.com A C18 column is a standard first choice for method development. However, for aromatic compounds, a Biphenyl or Phenyl stationary phase can offer unique selectivity and enhanced retention due to π-π interactions. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comasianjpr.com Method development begins by running a gradient elution (e.g., 50% to 100% organic solvent) to determine the approximate solvent strength needed to elute the compound. pharmaguru.co The gradient can then be optimized or converted to an isocratic method for routine analysis. spectralabsci.com A UV detector is appropriate, with the detection wavelength set near one of the absorbance maxima of the analyte, which for anisole (B1667542) is around 270 nm. aatbio.com
Interactive Table: Potential HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | Ascentis® Express Biphenyl (10 cm x 2.1 mm, 2.7 µm) | Provides unique selectivity for aromatic compounds. |
| Mobile Phase | Acetonitrile and Water | Common polar solvents for reversed-phase chromatography. sielc.com |
| Elution | Gradient: 50-95% Acetonitrile over 10 min | Efficiently elutes the non-polar analyte while separating from polar impurities. |
| Flow Rate | 0.5 mL/min | Typical for analytical scale columns to ensure good efficiency. |
| Detector | UV at 270 nm | Corresponds to a UV absorbance maximum for the anisole chromophore. aatbio.com |
Hyphenated Techniques for Complex Mixture Analysis
For unambiguous identification and quantification in complex matrices, hyphenated techniques that couple the separation power of chromatography with the detection specificity of spectroscopy are essential.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile and semi-volatile organic compounds. nih.gov Following GC separation, molecules are ionized (typically by electron impact, EI), and the resulting mass-to-charge ratio of the parent ion and its fragments are measured. The mass spectrum serves as a chemical fingerprint. For "Anisole, p-(1-ethylvinyl)-", the molecular ion peak would be expected, along with characteristic fragments resulting from the loss of methyl or ethyl groups, or cleavage of the ether bond. The fragmentation patterns of methoxyphenyl compounds are well-studied and can aid in identification. researchgate.net GC-MS can reliably differentiate positional isomers if they are chromatographically separated. nih.gov
Interactive Table: Predicted Key Mass Fragments for Anisole, p-(1-ethylvinyl)-
| m/z (mass/charge) | Predicted Fragment Identity | Significance |
|---|---|---|
| 162 | [M]⁺ (Molecular Ion) | Confirms molecular weight. |
| 147 | [M-CH₃]⁺ | Loss of a methyl group from the methoxy (B1213986) moiety. |
| 133 | [M-C₂H₅]⁺ | Loss of the ethyl group. |
| 121 | [M-C₃H₅]⁺ | Cleavage related to the vinyl group side chain. |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for analyzing compounds not suitable for GC or for separating complex mixtures containing isomers that may co-elute in GC. thermofisher.com Since isomers have the same mass, their separation must be achieved chromatographically before MS detection. reddit.comresearchgate.net LC-MS is particularly powerful for differentiating isomers when coupled with tandem mass spectrometry (MS/MS), where fragmentation patterns can reveal subtle structural differences. nih.govrsc.org Electrospray ionization (ESI) is a common ionization source used in LC-MS for a wide range of compounds. researchgate.netnih.gov
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): This technique combines GC separation with FTIR spectroscopy, which provides information about the functional groups present in a molecule. As a compound elutes from the GC column, its vapor-phase infrared spectrum is recorded. This is highly specific and can be used to distinguish between isomers that might have very similar mass spectra. nih.govoup.com For "Anisole, p-(1-ethylvinyl)-", characteristic IR absorption bands for the C-O ether linkage, aromatic C=C bonds, vinyl C=C bond, and C-H bonds would provide definitive structural confirmation. scispace.comresearchgate.net The combination of retention time from GC and a unique IR spectrum provides a high degree of confidence in compound identification. nih.gov
Interactive Table: Expected FTIR Functional Group Frequencies
| Functional Group | Characteristic Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Vinyl C=C Stretch | 1650-1620 |
| Aromatic C=C Stretch | 1600-1450 |
| Aryl Ether C-O Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC separation with NMR spectroscopy, allowing for the acquisition of detailed structural data on analytes as they elute from the column. mdpi.com This is one of the most powerful techniques for the unambiguous structure elucidation of unknown compounds in complex mixtures, as NMR provides definitive information on the connectivity of atoms in a molecule. nih.gov While less sensitive than MS, advancements like cryogenic probes have made it possible to analyze samples in the microgram range. rsc.org For a novel compound like "Anisole, p-(1-ethylvinyl)-", LC-NMR could be used to confirm the substitution pattern on the aromatic ring and the structure of the side chain without needing to isolate the pure compound first. rsc.orgpageplace.de
Future Research Directions and Emerging Areas
Sustainable and Green Chemical Synthesis of Anisole (B1667542), p-(1-ethylvinyl)-
The development of environmentally benign synthetic routes to Anisole, p-(1-ethylvinyl)- is a paramount objective for future research. Traditional chemical syntheses often rely on harsh reagents and generate significant waste. The focus is now shifting towards greener alternatives that minimize environmental impact and enhance process safety.
One promising avenue is the exploration of chemoenzymatic synthesis . This approach combines the selectivity of biocatalysts with the efficiency of chemical reactions. For instance, a potential pathway could involve the enzymatic decarboxylation of a ferulic acid derivative to a vinyl guaiacol (B22219) intermediate, followed by a chemical modification to yield the target molecule. acs.org This method offers the advantages of mild reaction conditions and the use of renewable starting materials.
Another area of interest is the use of sustainable catalysts and solvents . Research into solid acid catalysts and alternative, non-toxic solvents can significantly reduce the environmental footprint of the synthesis. For example, methods for synthesizing p-methoxystyrene, a closely related compound, have been developed using catalytic hydrogenation with hydrogen as a clean reducing agent, avoiding more polluting alternatives. google.comchemicalbook.com
The table below outlines potential green synthesis strategies for Anisole, p-(1-ethylvinyl)-.
| Green Synthesis Strategy | Potential Advantages | Key Research Focus |
| Chemoenzymatic Routes | Mild reaction conditions, use of renewable feedstocks, high selectivity. | Identification and optimization of suitable enzymes, process integration. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, reduced waste. | Development of robust and selective solid acid or metal catalysts. |
| Alternative Solvents | Reduced toxicity and environmental impact. | Exploring supercritical fluids, ionic liquids, or bio-based solvents. |
| Photocatalysis/Electrocatalysis | Use of light or electricity as clean energy sources. | Designing efficient photocatalysts and electrochemical cells. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties of Anisole, p-(1-ethylvinyl)-, stemming from the electron-donating methoxy (B1213986) group, make it a fertile ground for discovering novel chemical reactions. Future research will likely focus on uncovering unprecedented transformations that leverage this inherent reactivity.
Asymmetric catalysis stands out as a particularly promising area. The development of chiral catalysts could enable the enantioselective functionalization of the vinyl group, leading to the synthesis of valuable chiral building blocks for pharmaceuticals and fine chemicals. researchgate.netacs.orgrsc.org Iron-catalyzed asymmetric carboazidation of styrenes has shown the potential for stereocontrolled radical reactions, a strategy that could be adapted for Anisole, p-(1-ethylvinyl)-. thieme.de
Furthermore, the electron-rich nature of the aromatic ring and the double bond suggests a high propensity for cycloaddition reactions . Investigating novel 1,3-dipolar cycloadditions could lead to the synthesis of complex heterocyclic structures with potential biological activity. nih.gov Additionally, exploring the C-H functionalization of the vinyl group and the aromatic ring could open up new avenues for creating complex molecular architectures from a simple starting material. nih.gov
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of Anisole, p-(1-ethylvinyl)- is no exception. These powerful computational tools can accelerate discovery and provide insights that are difficult to obtain through traditional experimental methods alone.
ML models can be trained to predict reaction outcomes and regioselectivity with a high degree of accuracy. nih.govrsc.orgrsc.orgnih.gov For a molecule like Anisole, p-(1-ethylvinyl)-, which has multiple reactive sites, predicting the outcome of a reaction under various conditions can be challenging. ML algorithms can analyze vast datasets of related reactions to predict the most likely product, saving significant time and resources in the laboratory.
Advanced Materials with Tailored and Responsive Properties
The vinylic functionality of Anisole, p-(1-ethylvinyl)- makes it an excellent monomer for the synthesis of a wide range of polymers. Future research will focus on creating advanced materials with precisely controlled properties that can respond to external stimuli.
Stimuli-responsive polymers are a major area of interest. nih.govnih.govresearchgate.netmdpi.com By incorporating Anisole, p-(1-ethylvinyl)- into polymer chains, it may be possible to create materials that change their properties in response to changes in temperature, pH, or light. For example, the alkoxy group could influence the thermoresponsive behavior of polymers, potentially leading to materials with tunable lower critical solution temperatures (LCST) or upper critical solution temperatures (UCST). beilstein-journals.orgmdpi.comrsc.orgmdpi.com The length of alkoxy chains has been shown to regulate the properties of stimuli-responsive luminogens. rsc.org
The development of high-performance polymers is another key direction. The aromatic and ether functionalities of Anisole, p-(1-ethylvinyl)- could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics to the resulting polymers. Research into the polymerization of substituted styrenes has shown that the electronic nature of the substituent can significantly affect the polymerization rate and the properties of the resulting polymer. cmu.edu
Expansion of Computational Models for Enhanced Predictive Power in Organic Chemistry
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. Future research will see a significant expansion and refinement of these models to provide even more accurate predictions for molecules like Anisole, p-(1-ethylvinyl)-.
Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of molecules. Future work will likely involve more sophisticated DFT calculations to create detailed models of reaction mechanisms, predict spectroscopic properties, and understand the electronic effects of the substituents in Anisole, p-(1-ethylvinyl)-. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. ijpsonline.comresearchgate.netwikipedia.orgnih.gov By correlating the structural features of a series of molecules with their biological activity or physical properties, QSAR models can be used to predict the properties of new, unsynthesized compounds. Expanding QSAR studies to include a wider range of derivatives of Anisole, p-(1-ethylvinyl)- could accelerate the discovery of new compounds with desired functionalities.
Furthermore, the development of more accurate models for polymerization kinetics is crucial for designing and controlling the synthesis of polymers from Anisole, p-(1-ethylvinyl)-. researchgate.netmdpi.comresearchgate.netconsensus.app These models can help in predicting how changes in reaction conditions will affect the molecular weight, polydispersity, and microstructure of the resulting polymers.
Q & A
Q. What are the recommended synthesis pathways for p-(1-ethylvinyl)anisole, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of p-(1-ethylvinyl)anisole typically involves Friedel-Crafts alkylation or coupling reactions. For optimization:
- Use anhydrous aluminum chloride (AlCl₃) as a catalyst in a non-polar solvent (e.g., dichloromethane) under inert conditions to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization or gas chromatography–mass spectrometry (GC-MS) to track intermediate formation.
- Adjust molar ratios of anisole to 1-ethylvinyl derivatives (e.g., 1:1.2) to maximize yield. Replicate experiments 3–5 times to ensure reproducibility .
Q. Which spectroscopic techniques are critical for characterizing p-(1-ethylvinyl)anisole, and what spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.8 ppm in ¹H NMR) and vinyl protons (δ 5.0–6.5 ppm with coupling constants J = 10–16 Hz for trans/cis configurations).
- IR Spectroscopy : Look for C-O-C stretching (~1250 cm⁻¹) and vinyl C=C stretches (~1600–1680 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error.
Include a solvent blank and internal standards (e.g., tetramethylsilane) for calibration .
Q. What safety protocols are essential when handling p-(1-ethylvinyl)anisole in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles) due to reported respiratory and dermal irritation in humans and CNS effects in animals.
- Store in amber glass bottles under nitrogen to prevent photodegradation.
- Emergency procedures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Document Material Safety Data Sheets (MSDS) for local regulations .
Advanced Research Questions
Q. How can conflicting data on the reactivity of p-(1-ethylvinyl)anisole in electrophilic substitution reactions be systematically resolved?
- Methodological Answer :
- Conduct a meta-analysis of published studies, categorizing variables (e.g., solvent polarity, temperature, catalyst type) using the PICO framework (Population: reaction system; Intervention: variable adjustment; Comparison: control conditions; Outcome: yield/selectivity).
- Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M substrate in DCM) with triplicate trials. Apply statistical tests (ANOVA, p < 0.05) to identify outliers.
- Use density functional theory (DFT) simulations to model transition states and predict regioselectivity trends .
Q. What experimental designs are suitable for investigating the environmental persistence of p-(1-ethylvinyl)anisole in aquatic systems?
- Methodological Answer :
- Soil Mobility Studies : Measure adsorption coefficients (Koc) using batch equilibrium tests with varying soil pH (4–9) and organic matter content. Compare results to predictive models (e.g., EPI Suite).
- Photodegradation Analysis : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation via HPLC-UV. Use pseudo-first-order kinetics to calculate half-lives.
- Validate findings with field samples from contaminated sites, ensuring compliance with ethical guidelines for environmental sampling .
Q. How can computational models predict the biological activity of p-(1-ethylvinyl)anisole derivatives, and what validation methods are recommended?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like logP, molar refractivity, and topological polar surface area. Validate with leave-one-out cross-validation (LOO-CV) and external datasets.
- Molecular Docking : Screen derivatives against target enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize compounds with binding energies ≤ -7.0 kcal/mol.
- In Vitro Validation : Perform enzyme inhibition assays (IC₅₀) and compare computational predictions with experimental IC₅₀ values. Discrepancies >20% warrant model recalibration .
Data Contradiction and Reproducibility
Q. What strategies can address discrepancies in reported toxicity profiles of p-(1-ethylvinyl)anisole across in vitro and in vivo studies?
- Methodological Answer :
- Dose-Response Reconciliation : Normalize data to body surface area (e.g., mg/m²) for cross-species comparisons.
- Meta-Regression : Analyze confounding variables (e.g., exposure duration, solvent carriers) using mixed-effects models.
- Tiered Testing : Repeat high-priority assays (e.g., Ames test for mutagenicity) in multiple independent labs under Good Laboratory Practice (GLP) conditions .
Tables for Key Data
Q. Table 1. Spectral Markers for p-(1-ethylvinyl)anisole Characterization
| Technique | Key Peaks/Features | Significance |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (OCH₃), δ 5.2–6.2 ppm (vinyl protons) | Confirms substituent position |
| IR | 1250 cm⁻¹ (C-O-C), 1620 cm⁻¹ (C=C) | Validates functional groups |
| HRMS | [M+H]⁺ = 163.1121 (calc.) | Verifies molecular formula (C₁₀H₁₂O) |
Q. Table 2. Confounding Variables in Reactivity Studies
| Variable | Impact on Yield (%) | Resolution Strategy |
|---|---|---|
| Catalyst Purity | ±15% | Use ≥99% AlCl₃, pre-dried at 150°C |
| Solvent Polarity | ±20% | Standardize to dichloromethane (ε=8.9) |
| Moisture Content | -30% | Employ molecular sieves or N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
